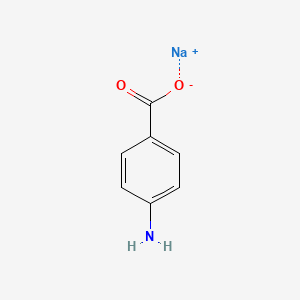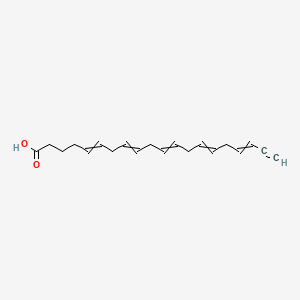
Icosa-5,8,11,14,17-pentaen-19-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Icosa-5,8,11,14,17-pentaen-19-ynoic acid: is a polyunsaturated fatty acid with a unique structure characterized by five conjugated double bonds and a terminal alkyne group. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Icosa-5,8,11,14,17-pentaen-19-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Wittig reaction, which forms the conjugated double bonds, followed by the introduction of the terminal alkyne group through a Sonogashira coupling reaction. The reaction conditions often require:
Wittig Reaction: Utilizes phosphonium ylides and aldehydes or ketones under inert atmosphere conditions, typically in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Sonogashira Coupling: Involves palladium catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts in the presence of bases like triethylamine or diisopropylamine, usually conducted in solvents such as THF or DCM.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the fermentation of genetically modified microorganisms capable of producing polyunsaturated fatty acids. These methods are often more sustainable and scalable compared to purely chemical synthesis.
化学反应分析
Types of Reactions
Icosa-5,8,11,14,17-pentaen-19-ynoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or hydroxylated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bonds to form saturated derivatives.
Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce halogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: NBS in carbon tetrachloride (CCl₄) under UV light.
Major Products
Epoxides: Formed from oxidation reactions.
Saturated fatty acids: Resulting from hydrogenation.
Halogenated derivatives: Produced from halogenation reactions.
科学研究应用
Icosa-5,8,11,14,17-pentaen-19-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, as well as its effects on cardiovascular health.
Industry: Utilized in the production of specialized lubricants and coatings due to its unique chemical properties.
作用机制
The biological effects of Icosa-5,8,11,14,17-pentaen-19-ynoic acid are mediated through its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). Its polyunsaturated structure allows it to integrate into cell membranes, affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with five double bonds but lacking the terminal alkyne group.
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds, commonly found in fish oil.
Linoleic acid: A polyunsaturated fatty acid with two double bonds, essential in the human diet.
Uniqueness
Icosa-5,8,11,14,17-pentaen-19-ynoic acid is unique due to its terminal alkyne group, which imparts distinct chemical reactivity compared to other polyunsaturated fatty acids. This structural feature allows for specific chemical modifications and applications that are not possible with other similar compounds.
属性
分子式 |
C20H26O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
icosa-5,8,11,14,17-pentaen-19-ynoic acid |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22) |
InChI 键 |
FCLMKCFLVGHPHY-UHFFFAOYSA-N |
规范 SMILES |
C#CC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10764833.png)
![7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2](/img/structure/B10764836.png)
![[(2R)-2-acetyloxy-3-octadec-9-enoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10764843.png)

![[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764869.png)
![(3E,5E,7R,8S,11Z,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764880.png)
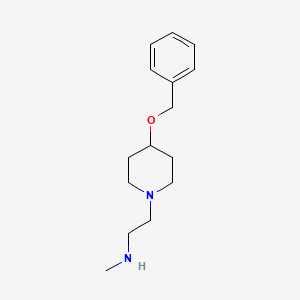
![(1S,4R,5'R,6S,6'S,8S,10E,12R,13R,14E,16E,20S,21S,24R)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10764894.png)
![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764904.png)
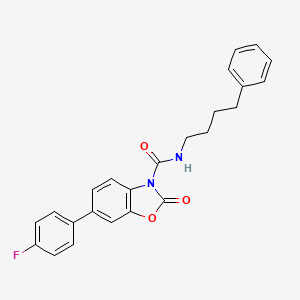
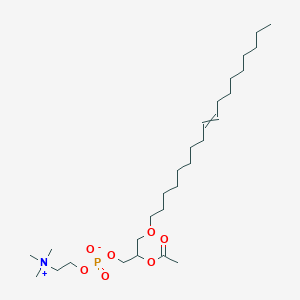
![(1R,2S,3S,4S,5S,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764925.png)
